BenchChemオンラインストアへようこそ!

2-Ethoxystypandrone

STAT3 inhibitor Structure-activity relationship Naphthoquinone

2-Ethoxystypandrone (CAS N/A; C₁₅H₁₄O₅; MW 274.27) is a synthetic juglone-analogue naphthoquinone, structurally defined as 6-acetyl-5-hydroxy-2-ethoxy-7-methylnaphthalene-1,4-dione. It was first identified from the EtOAc extract of Polygonum cuspidatum roots alongside seven known compounds and characterized as a small-molecule inhibitor of the STAT3 signaling pathway.

Molecular Formula C15H14O5
Molecular Weight 274.272
Cat. No. B1192043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxystypandrone
Synonyms2-Ethoxystypandrone
Molecular FormulaC15H14O5
Molecular Weight274.272
Structural Identifiers
SMILESO=C1C(OCC)=CC(C2=C1C=C(C)C(C(C)=O)=C2O)=O
InChIInChI=1S/C15H14O5/c1-4-20-11-6-10(17)13-9(14(11)18)5-7(2)12(8(3)16)15(13)19/h5-6,19H,4H2,1-3H3
InChIKeyHHPDGVKSXLTKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Ethoxystypandrone Procurement Guide: A Juglone-Analogue STAT3 Inhibitor with Quantified CSC-Targeting Activity


2-Ethoxystypandrone (CAS N/A; C₁₅H₁₄O₅; MW 274.27) is a synthetic juglone-analogue naphthoquinone, structurally defined as 6-acetyl-5-hydroxy-2-ethoxy-7-methylnaphthalene-1,4-dione [1]. It was first identified from the EtOAc extract of Polygonum cuspidatum roots alongside seven known compounds and characterized as a small-molecule inhibitor of the STAT3 signaling pathway [1]. Unlike broader-spectrum naphthoquinones, its primary pharmacological annotation centers on the suppression of STAT3 tyrosine phosphorylation and the selective impairment of hepatocellular carcinoma cancer stem cell (CSC) self-renewal, establishing its procurement relevance for anti-CSC drug discovery and STAT3-focused chemical biology programs [1].

Why 2-Ethoxystypandrone Cannot Be Replaced by 2-Methoxystypandrone or Other Naphthoquinone STAT3 Inhibitors


Substituting 2-ethoxystypandrone with the closely related 2-methoxystypandrone or other in-class naphthoquinones introduces quantifiable performance deficits that undermine experimental reproducibility in anti-CSC research. The ethoxy-to-methoxy substitution at the C-2 position produces a greater than 2-fold difference in STAT3 inhibitory potency within the same assay system [1]. Furthermore, 2-methoxystypandrone operates as a dual STAT3/NF-κB inhibitor via JAK2 and IKK targeting, whereas 2-ethoxystypandrone has been functionally characterized specifically as a STAT3 signaling suppressor with demonstrated CSC-targeting activity in tumorsphere assays—a phenotype not reported for the methoxy analog [1][2]. Generic procurement without verifying these distinctions risks selecting a compound with weaker on-target potency, divergent polypharmacology, and the absence of validated anti-CSC functional data, potentially compromising structure-activity relationship studies, probe-development campaigns, and CSC-focused screening cascades [1][2].

2-Ethoxystypandrone Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


STAT3 Transcription Inhibition: 2.2-Fold Potency Gain Over 2-Methoxystypandrone in the Same Reporter Assay

In a head-to-head comparison using a STAT3-dependent luciferase reporter gene assay in HepG2 cells, 2-ethoxystypandrone demonstrated a 2.2-fold greater inhibitory potency against IL-6-induced STAT3 transcriptional activity compared to 2-methoxystypandrone. The ethoxy substitution at the C-2 position was explicitly identified as the structural basis for this potency enhancement [1].

STAT3 inhibitor Structure-activity relationship Naphthoquinone Reporter gene assay

Anti-CSC Tumorsphere Suppression: Quantified Cancer Stem Cell Self-Renewal Blockade Not Demonstrated for 2-Methoxystypandrone

2-Ethoxystypandrone blocked HCC tumorsphere formation with an IC₅₀ of 2.70 ± 0.28 µM and induced apoptosis in HCC CSCs in a dose-dependent manner [1]. In contrast, the published literature on 2-methoxystypandrone describes its activity against bulk tumor cell proliferation (IC₅₀ = 2.7–3.1 µM against breast cancer cells), with no reported tumorsphere or CSC-specific functional data [2]. This represents a qualitative functional differentiation: anti-CSC activity has been experimentally validated for the ethoxy analog but not for the methoxy analog.

Cancer stem cells Tumorsphere assay Self-renewal inhibition Hepatocellular carcinoma

Molecular Target Scope: Single-Pathway STAT3 Selectivity Versus Dual STAT3/NF-κB Inhibition

2-Ethoxystypandrone inhibits both IL-6-induced and constitutive STAT3 tyrosine phosphorylation without reported concomitant NF-κB pathway suppression [1]. By contrast, 2-methoxystypandrone has been mechanistically characterized as a dual inhibitor of STAT3 and NF-κB pathways through direct inhibition of Janus kinase 2 (JAK2) and IκB kinase (IKK) [2]. This divergence in molecular target scope has significant implications: the dual-pathway activity of 2-methoxystypandrone complicates target deconvolution, whereas 2-ethoxystypandrone's more restricted signaling profile offers cleaner interpretation in STAT3-specific mechanistic studies.

Target selectivity JAK2 NF-κB Polypharmacology

HCC Cell Line Cytotoxicity Spectrum: Quantitative Anti-Proliferative Activity Across Five Hepatocellular Carcinoma Lines

2-Ethoxystypandrone inhibited cell survival across a panel of five HCC cell lines with IC₅₀ values ranging from 3.69 ± 0.51 µM to 20.36 ± 2.90 µM in MTT assays [1]. The most sensitive line (Huh-7) showed an IC₅₀ approximately 5.5-fold lower than the least sensitive line, indicating differential sensitivity across HCC subtypes. For 2-methoxystypandrone, anti-proliferative activity was reported in breast cancer cell lines with constitutively activated STAT3 (IC₅₀ = 2.7–3.1 µM), but without a comparable HCC cell line panel [2]. Cross-study comparison is noted as limited by differing cell lineage contexts.

Cytotoxicity Anti-proliferative Hepatocellular carcinoma MTT assay

Structural Distinction: Ethoxy (–OCH₂CH₃) Versus Methoxy (–OCH₃) at C-2 Drives Physicochemical Differentiation

The single structural difference between 2-ethoxystypandrone (C-2 ethoxy group) and 2-methoxystypandrone (C-2 methoxy group) results in measurable differences in molecular weight (274.27 vs. 260.24 g/mol) and chromatographic retention behavior. 2-Ethoxystypandrone was isolated as a yellow acicular crystal with a melting point of 153–154°C and characteristic UV absorptions at λmax 227, 290, and 408 nm, with full ¹H and ¹³C NMR assignments published [1]. These data enable unambiguous identity verification and differentiate the compound from the methoxy analog in QC workflows.

Physicochemical properties Lipophilicity Chromatographic behavior Quality control

2-Ethoxystypandrone Application Scenarios: Where This Compound Delivers Definitive Procurement Value


Anti-CSC Lead Discovery and Cancer Stemness Phenotypic Screening

For drug discovery programs targeting hepatocellular carcinoma cancer stem cells, 2-ethoxystypandrone is the only juglone-analogue naphthoquinone with experimentally validated anti-CSC activity demonstrated through tumorsphere formation inhibition (IC₅₀ = 2.70 µM) and dose-dependent CSC apoptosis induction [1]. Researchers designing tumorsphere-based phenotypic screens or evaluating CSC self-renewal inhibitors will find this compound suitable as a reference inhibitor for assay validation and as a starting scaffold for medicinal chemistry optimization toward anti-CSC therapeutics [1].

STAT3 Pathway Chemical Probe Development Requiring Single-Pathway Selectivity

In mechanistic studies where clean interpretation of STAT3-dependent phenotypes is essential and concurrent NF-κB inhibition would confound results, 2-ethoxystypandrone offers a more restricted signaling interference profile compared to the dual-pathway inhibitor 2-methoxystypandrone [1][2]. This makes it a more suitable chemical starting point for STAT3-focused probe development, particularly in HCC models where both IL-6-induced and constitutively activated STAT3 signaling are relevant therapeutic targets [1].

Structure-Activity Relationship (SAR) Studies on Naphthoquinone C-2 Substituent Effects

The 2.2-fold potency difference between 2-ethoxystypandrone and 2-methoxystypandrone, attributed specifically to the ethoxy versus methoxy substitution at the C-2 position [1], makes 2-ethoxystypandrone an essential comparator compound in SAR campaigns exploring how alkoxy chain length and steric bulk at C-2 modulate STAT3 inhibitory activity. Medicinal chemistry groups synthesizing naphthoquinone libraries should include 2-ethoxystypandrone as a key reference point for benchmarking new C-2-substituted analogs.

HCC-Focused Anti-Proliferative Screening Cascades with Pre-Established Cytotoxicity Data

For contract research organizations and academic screening facilities running HCC-focused anti-proliferative assays, 2-ethoxystypandrone's five-cell-line cytotoxicity profile (IC₅₀ range: 3.69–20.36 µM across Hep3B, HepG2, Huh-7, Li-7, and SK-HEP-1 cells) [1] provides pre-established baseline data that streamlines assay optimization and enables direct potency comparisons with novel test compounds without requiring de novo reference compound characterization.

Quote Request

Request a Quote for 2-Ethoxystypandrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.